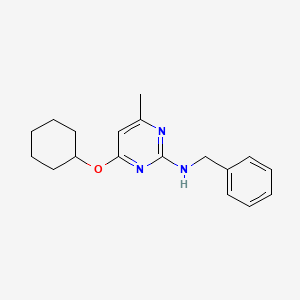

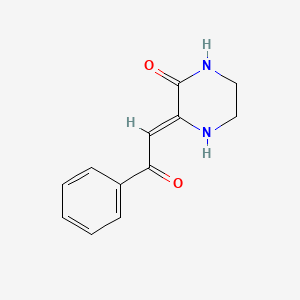

![molecular formula C17H23N5O3S B5539895 (4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)

(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidines and their derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The core structure of these compounds allows for a wide range of chemical modifications, leading to the discovery of new molecules with varied properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of appropriate precursors, such as hydrazines and keto compounds, under varying conditions. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines with hydrazine hydrate in acetic acid solution produces 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo [1,5-a]pyrimidines, demonstrating the flexibility in synthesizing these compounds through intramolecular cyclization and subsequent modifications (Chimichi et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often elucidated using NMR spectroscopy and X-ray diffraction analysis. These techniques provide detailed information about the atomic arrangement and confirm the identity of synthesized compounds. For instance, the structure of N-methyl derivatives of pyrazolo[1,5-a]pyrimidine has been established through NMR spectroscopy, further confirmed by X-ray structural analysis (Chimichi et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis and Applications in Drug Discovery

- The compound has been utilized in the synthesis of enaminones, leading to the creation of N-arylpyrazole-containing derivatives with potential antitumor and antimicrobial activities. This application highlights its role in the development of novel therapeutic agents (Riyadh, 2011).

- It serves as a building block in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its versatility in creating new classes of compounds for medical research. This includes the development of nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Role in Antiviral and Antimicrobial Research

- Its derivatives have been explored for potential antiviral applications, as seen in the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, an analogue of guanine, although with limited antiviral activity (Ehler et al., 1977).

- The compound's derivatives have shown moderate antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Gein et al., 2010).

Potential in Cognitive and Neurodegenerative Disease Treatment

- Research involving derivatives of this compound has led to the discovery of inhibitors for phosphodiesterase 1, with potential applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Utility in Structural Chemistry and Medicinal Chemistry

- The compound is instrumental in the synthesis of various structurally diverse pyrazolo[1,5-a]pyrimidine derivatives, aiding in the understanding of reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996).

- It has been used in the design and synthesis of specific inhibitors of cGMP-specific phosphodiesterase, showcasing its significance in the development of antihypertensive agents (Dumaitre & Dodic, 1996).

Propiedades

IUPAC Name |

[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-3-4-20-5-6-21(15-11-26(24,25)10-14(15)20)17(23)13-8-19-22-9-12(2)7-18-16(13)22/h7-9,14-15H,3-6,10-11H2,1-2H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNNYCMYFSMLBV-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=C4N=CC(=CN4N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=C4N=CC(=CN4N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)

![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)

![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)